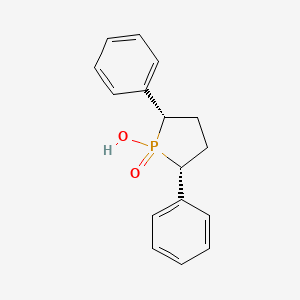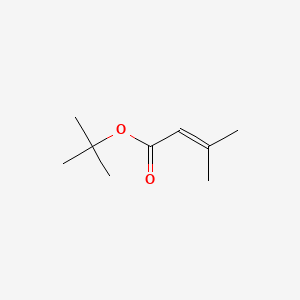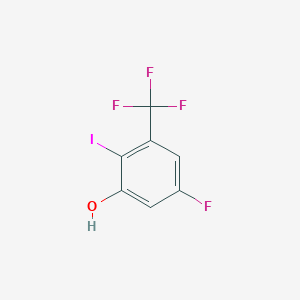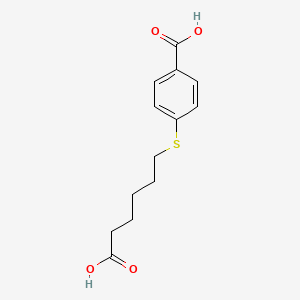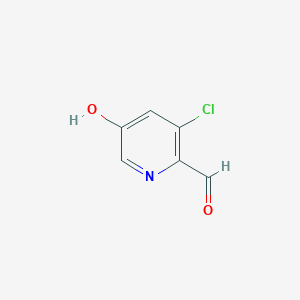
3-Chloro-5-hydroxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxypyridine-2-carbaldehyde typically involves the chlorination of 5-hydroxypyridine-2-carbaldehyde. One common method is the reaction of 5-hydroxypyridine-2-carbaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Chloro-5-hydroxypyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-hydroxypyridine-2-methanol.
Substitution: 3-Amino-5-hydroxypyridine-2-carbaldehyde (when reacted with an amine).
Aplicaciones Científicas De Investigación
3-Chloro-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism by which 3-Chloro-5-hydroxypyridine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxypyridine: Similar structure but lacks the aldehyde group.
2-Chloro-3-hydroxypyridine: Similar structure but with different positions of chlorine and hydroxyl groups.
Propiedades
Fórmula molecular |
C6H4ClNO2 |
|---|---|
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
3-chloro-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(10)2-8-6(5)3-9/h1-3,10H |
Clave InChI |
GRBGJQXGNUTMFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)
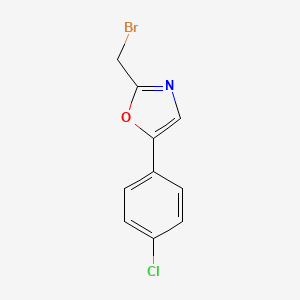
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)


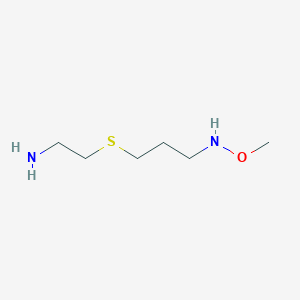
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)
